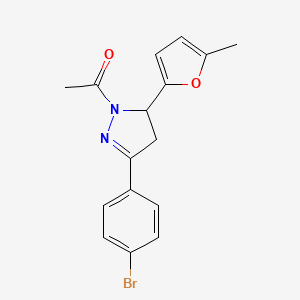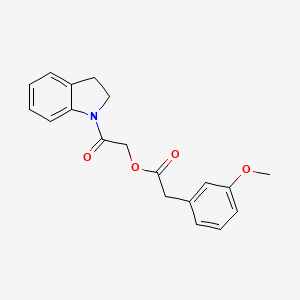
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, also known as FGIN-1-27, is a chemical compound that has been extensively researched for its potential therapeutic applications. FGIN-1-27 is a selective and potent antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that has been implicated in various neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.
Mecanismo De Acción
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a selective and potent antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily localized in the mesolimbic and mesocortical pathways of the brain. The mesolimbic and mesocortical pathways are involved in reward processing, motivation, and cognition. By antagonizing the dopamine D3 receptor, N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can modulate dopamine signaling in these pathways, leading to its potential therapeutic effects in neuropsychiatric disorders.
Biochemical and physiological effects:
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been shown to modulate dopamine signaling in the brain, leading to its potential therapeutic effects in neuropsychiatric disorders. In preclinical studies, N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been shown to reduce drug-seeking behavior, improve cognitive function, and protect dopaminergic neurons. N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has also been shown to have a favorable pharmacokinetic profile, with a long half-life and good brain penetration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has several advantages for lab experiments. It is a selective and potent antagonist of the dopamine D3 receptor, which allows for specific modulation of dopamine signaling in the brain. It also has a favorable pharmacokinetic profile, which allows for long-term administration in animal models. However, N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for synthesis. It is also a relatively new compound, and its safety and efficacy in humans have not been fully established.
Direcciones Futuras
There are several future directions for research on N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide. One direction is to further investigate its potential therapeutic applications in neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. Another direction is to develop new compounds based on the structure of N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide that have improved pharmacokinetic and pharmacodynamic properties. Additionally, further research is needed to fully understand the safety and efficacy of N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide in humans.
Métodos De Síntesis
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method of N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is complex and requires expertise in organic chemistry. The details of the synthesis method are beyond the scope of this paper.
Aplicaciones Científicas De Investigación
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders. In preclinical studies, N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been shown to reduce drug-seeking behavior in animal models of addiction, improve cognitive function in animal models of schizophrenia, and protect dopaminergic neurons in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O3/c26-21-10-5-4-7-19(21)17-27-24(31)25(32)28-18-22(23-11-6-16-33-23)30-14-12-29(13-15-30)20-8-2-1-3-9-20/h1-11,16,22H,12-15,17-18H2,(H,27,31)(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJFGNDOQUAAAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid](/img/structure/B2387310.png)

![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2387315.png)

![N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2387317.png)
![(E)-1-benzyl-3-(((2,3-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2387319.png)
![[2-(Ethoxymethyl)phenyl]methanamine](/img/structure/B2387320.png)
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(2-chloropyridin-3-yl)methanone](/img/structure/B2387322.png)




![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine HCl](/img/structure/B2387332.png)
